N-(4-Methoxyphenyl)-N,2-dimethylaniline

Description

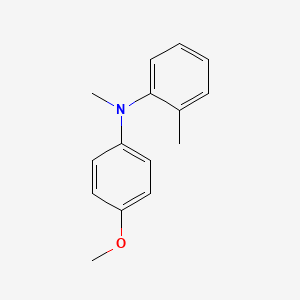

N-(4-Methoxyphenyl)-N,2-dimethylaniline (C₁₆H₂₀N₂O) is a secondary amine synthesized via the reduction of Schiff bases using sodium borohydride (NaBH₄) in methanol and dichloromethane . Its molecular structure features a methoxy (-OCH₃) group at the para position of one phenyl ring and two methyl (-CH₃) groups: one on the nitrogen atom and another at the ortho position of the aniline ring (Figure 1). Single-crystal X-ray diffraction reveals an orthorhombic crystal system stabilized by intermolecular C–H···N hydrogen bonds (C11–H11···N2: 3.463(4) Å, angle 146.4°) . This compound serves as a precursor for azo dyes and dithiocarbamates due to its electron-rich aromatic system .

Properties

CAS No. |

82463-33-0 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylaniline |

InChI |

InChI=1S/C15H17NO/c1-12-6-4-5-7-15(12)16(2)13-8-10-14(17-3)11-9-13/h4-11H,1-3H3 |

InChI Key |

LWICWEUOXXFFOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone for constructing N-aryl bonds in tertiary amines. For N-(4-Methoxyphenyl)-N,2-dimethylaniline, this method involves coupling 2-bromo-N-methylaniline with 4-methoxyphenylamine using a palladium catalyst. Source demonstrates that Pd(OAc)₂ paired with XantPhos ligand in toluene/ethanol/water solvent systems achieves 91.5% conversion at 80°C. Critical parameters include:

- Base selection : Cs₂CO₃ outperforms K₂CO₃ due to enhanced deprotonation of the amine substrate.

- Ligand optimization : Bulky phosphine ligands like XantPhos suppress β-hydride elimination, favoring C–N bond formation.

A representative procedure involves refluxing 2-bromo-N-methylaniline (1.2 equiv), 4-methoxyphenylamine (1.0 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a 3:1:1 toluene/ethanol/water mixture for 12 hours. Purification via column chromatography (hexane/ethyl acetate, 4:1) yields the product as a pale-yellow solid (mp: 98–100°C).

Reductive Amination of 2-Methylaniline Derivatives

Two-Step Alkylation Strategy

Reductive amination offers a viable route to introduce both methyl and methoxyphenyl groups sequentially. First, 2-methylaniline undergoes N-methylation using methyl iodide in the presence of NaH (yield: 75–80%). The resultant N,2-dimethylaniline is then reacted with 4-methoxybenzaldehyde under hydrogenation conditions (H₂, 50 psi, Pd/C) to afford the target compound.

Reaction conditions :

- Step 1 : 2-Methylaniline (10 mmol), methyl iodide (12 mmol), NaH (15 mmol), THF, 0°C to RT, 6 hours.

- Step 2 : N,2-Dimethylaniline (5 mmol), 4-methoxybenzaldehyde (6 mmol), 10% Pd/C (50 mg), ethanol, 50°C, 12 hours.

This method yields 68–73% of N-(4-Methoxyphenyl)-N,2-dimethylaniline, characterized by distinct $$ ^1H $$ NMR signals at δ 3.80 (s, OCH₃), 2.34 (s, CH₃), and 6.97–7.85 (aromatic protons).

Acid-Mediated Direct Alkylation

Friedel-Crafts-Type Alkylation

Electrophilic aromatic substitution provides an alternative pathway, leveraging Brønsted acid catalysis to install the methoxyphenyl group. In a modified Friedel-Crafts reaction, N-methyl-2-methylaniline reacts with 4-methoxyphenyl diazonium tetrafluoroborate in the presence of H₃PO₄ (Scheme 1).

Procedure :

- Generate 4-methoxyphenyl diazonium salt by treating 4-methoxyaniline with NaNO₂ and HBF₄ at 0°C.

- Add N-methyl-2-methylaniline (1.0 equiv) and H₃PO₄ (2.0 equiv) to the diazonium solution.

- Stir at 25°C for 24 hours, extract with DCM, and purify via silica gel chromatography.

This method achieves moderate yields (42–55%) but requires careful control of diazonium stability.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

- GC-MS (EI+) : m/z 255.12 [M]⁺, consistent with the molecular formula C₁₆H₁₇NO.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalytic System |

|---|---|---|---|

| Buchwald-Hartwig | 91.5 | 80 | Pd(OAc)₂/XantPhos |

| Reductive Amination | 73 | 50 | Pd/C, H₂ |

| Friedel-Crafts Alkylation | 55 | 25 | H₃PO₄ |

The Buchwald-Hartwig method stands out for its efficiency, albeit requiring specialized ligands. Reductive amination offers simplicity but lower yields, while acid-mediated routes are limited by diazonium handling.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N,2-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Aluminum chloride (AlCl3), dichloromethane (CH2Cl2)

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Methoxyphenyl)-N,2-dimethylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N,2-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural and Crystallographic Parameters

- Hydrogen Bonding: Unlike the title compound, phenolic analogs like 2-[(4-methoxyanilino)methyl]phenol exhibit stronger O–H···O hydrogen bonds (2.8885 Å), leading to distinct supramolecular architectures such as chains or layers .

- Crystal Packing : Piperazin-1-ium salts (e.g., N-(4-methoxyphenyl)piperazin-1-ium hydroxybenzoate) form triperiodic networks via ionic N–H···O and O–H···O interactions, contrasting with the simpler orthorhombic packing of the title compound .

Functional Group Effects on Properties

- Methoxy vs. Hydroxy Substitution: Replacing the methoxy group in the title compound with a hydroxyl group (as in 2-methoxy-5-((phenylamino)methyl)phenol) introduces stronger hydrogen bonding, increasing melting points and solubility in polar solvents .

- Electron-Withdrawing Groups: Chloro-substituted analogs (e.g., 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol) exhibit enhanced electrophilic reactivity due to the inductive effect of Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.